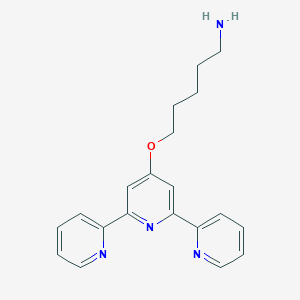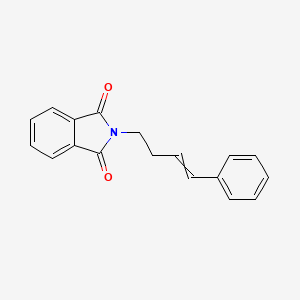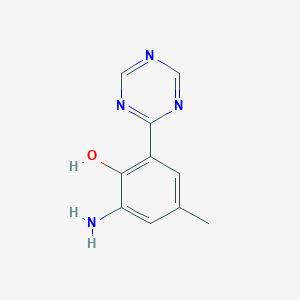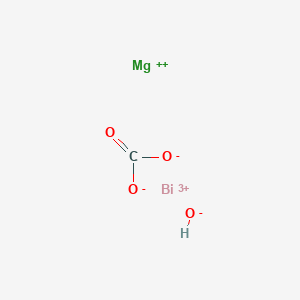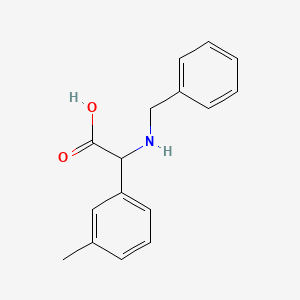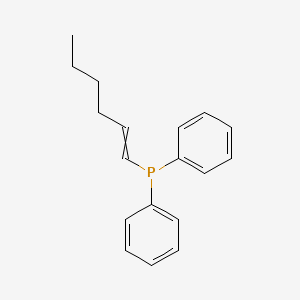![molecular formula C11H14N2O2 B12564801 N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide CAS No. 199445-55-1](/img/structure/B12564801.png)
N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide is an organic compound with a complex structure that includes both an amide and an ether functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide typically involves the reaction of 2-phenoxyacetic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which then reacts with the 2-phenoxyacetic acid to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces amines.
科学的研究の応用
N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways involved in cell growth and apoptosis .
類似化合物との比較
Similar Compounds
- N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenoxyacetohydrazide
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amide and an ether group, along with the dimethylamino substituent, makes it a versatile compound for various applications .
特性
CAS番号 |
199445-55-1 |
|---|---|
分子式 |
C11H14N2O2 |
分子量 |
206.24 g/mol |
IUPAC名 |
N-(dimethylaminomethylidene)-2-phenoxyacetamide |
InChI |
InChI=1S/C11H14N2O2/c1-13(2)9-12-11(14)8-15-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChIキー |
NVNHPVYALDQLTL-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=NC(=O)COC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-thienylmethyl)amine](/img/structure/B12564720.png)
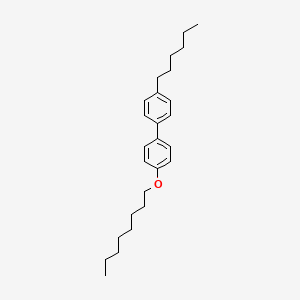

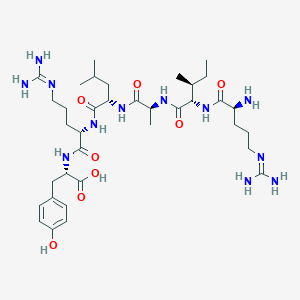
![2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl-](/img/structure/B12564759.png)
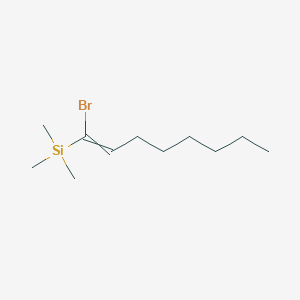
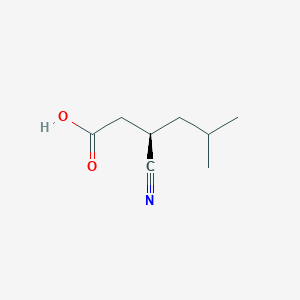
![Benzene, [2-(methylenecyclopropyl)ethyl]-](/img/structure/B12564771.png)
